甲硫氨酰-酪氨酸

描述

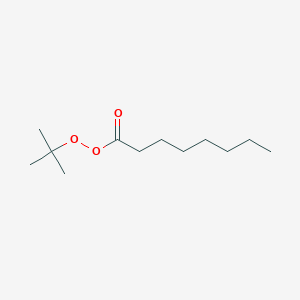

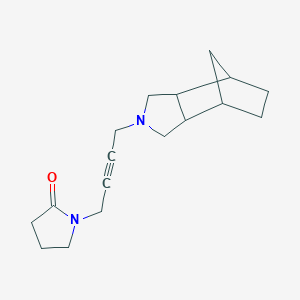

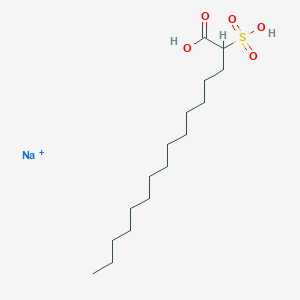

Methionyl-Tyrosine is a dipeptide composed of methionine and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism . Methionine is an essential amino acid in humans and plays a critical role in the metabolism and health of many species, including humans .

Synthesis Analysis

The synthesis of Methionyl-Tyrosine involves the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . This process demonstrates the inherent promiscuity of bacterial translation .

Molecular Structure Analysis

Methionyl-Tyrosine is related to tyrosine, an amino-acid component of proteins. It contains an extra methyl group in the α-position where tyrosine would have a hydrogen atom .

Chemical Reactions Analysis

In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .

Physical And Chemical Properties Analysis

Methionine has a molar mass of 149.21 g·mol −1, appears as a white crystalline powder, and is soluble in water . Its melting point is 281 °C (538 °F; 554 K) and it decomposes at this temperature .

科学研究应用

Protein and Peptide Modification

Field

Chemical, Biological, Medical, and Material Sciences

Application

Tyrosine residues in proteins and peptides have become a robust alternative to lysine and cysteine-targeted traditional peptide/protein modification protocols . This is due to tyrosine’s unique properties, such as its amphiphilic nature, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Methods

Selective tyrosine modification can be achieved enzymatically, chemically, or by genetically encoded non-natural amino acids, and selective peptide cleavage at tyrosine sites .

Results

This method has demonstrated tremendous potential for applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Pseudoproline Dipeptides

Field

Application

Pseudoproline dipeptides are powerful tools for enhancing synthetic efficiency in Fmoc Solid Phase Peptide Synthesis (SPPS) . They lead to better and more predictable acylation and deprotection kinetics, which results in higher purities and solubilities of crude products, easier HPLC purification, and improved yields .

Methods

Pseudoproline derivatives can be derived from Ser, Thr, or Cys. They can be coupled using any standard coupling method, such as PyBOP/DIPEA or DIPCDI/Oxyma Pure, substituting a Cys residue together with the preceding amino acid residue in the peptide sequence with the appropriate pseudoproline dipeptide .

Results

They have proved particularly effective in the synthesis of intractable peptides, long peptides/small proteins, and cyclic peptides, enabling in many cases the production of peptides that otherwise could not be made .

Tyrosine Hyperoxidation for Selective Peptide Cleavage

Field

Chemical and Biological Sciences

Application

A novel tyrosine hyperoxidation has been developed that enables selective peptide cleavage . This method is particularly useful for sequencing naturally occurring cyclic peptides, including depsipeptides and lipopeptides .

Methods

The scission of the N-terminal amide bond of tyrosine is achieved with Dess–Martin periodinane under mild conditions . This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Results

This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications . The linearized peptides generated from the cleavage reaction significantly simplify cyclic peptide sequencing by MS/MS .

Functionalization and Conjugation of Proteins and Peptides at Tyrosine Residues

Application

Selective modification at tyrosine residues has become an exploding field of research . This method holds significant relevance across various disciplines, including proteomics, drug optimization, targeted drug delivery, and defined biomaterials .

Results

While some methods (such as C–H activation of tyrosine) have exhibited low residue selectivity and harsh conditions, these modifications of tyrosine are still of key interest for medicinal chemists to explore structural diversification of tyrosine during peptide drug optimization .

Tyrosine in Antioxidant Peptides

Field

Food Science, Pharmaceuticals, and Cosmetics

Application

Antioxidant peptides, which often contain tyrosine residues, are currently a hotspot in food science, pharmaceuticals, and cosmetics . They play a crucial role in neutralizing free radicals and reactive oxygen species, thereby preventing oxidative stress and associated diseases .

Methods

The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research . Various methods, including in vitro and in vivo assays, are used to evaluate the antioxidant activity of these peptides .

Results

Antioxidant peptides have shown promising results in enhancing the shelf life of food products, improving skin health in cosmetics, and mitigating oxidative stress-related diseases in pharmaceutical applications .

Tyrosine Hyperoxidation for Bioconjugation

Application

The highly electrophilic nature of the hyperoxidized tyrosine unit disclosed in recent research renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Methods

The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions, generating a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Results

This reaction proceeds with high site-selectivity for tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications . More importantly, this oxidative cleavage was successfully applied to enable sequencing of three naturally occurring cyclic peptides, including one depsipeptide and one lipopeptide .

未来方向

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . CML is now managed as a chronic disease requiring long-term treatment and close molecular monitoring . This indicates the potential future directions of Methionyl-Tyrosine in medical treatments.

属性

IUPAC Name |

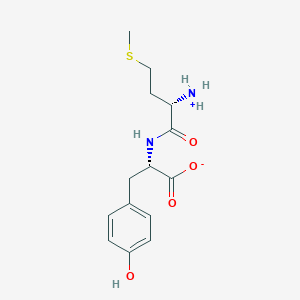

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21-7-6-11(15)13(18)16-12(14(19)20)8-9-2-4-10(17)5-3-9/h2-5,11-12,17H,6-8,15H2,1H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESQCPHRXOFIPX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874592 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methionyl-Tyrosine | |

CAS RN |

13589-04-3 | |

| Record name | L-Methionyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)